3-(1H-pyrazol-1-yl)pyridine CAS number and properties
3-(1H-pyrazol-1-yl)pyridine CAS number and properties
An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on 3-(1H-pyrazol-1-yl)pyridine, a heterocyclic building block of significant interest in contemporary chemical and pharmaceutical research. The guide is structured to provide not just data, but also contextual insights into the synthesis, characterization, and application of this compound, reflecting the expertise and experience of a senior application scientist.
3-(1H-pyrazol-1-yl)pyridine is an aromatic organic compound featuring a pyridine ring substituted at the 3-position with a pyrazole ring via a nitrogen atom. This specific linkage and the combination of a π-deficient pyridine ring with a π-excessive pyrazole ring confer unique electronic and coordination properties, making it a valuable scaffold in medicinal chemistry and materials science.
Chemical Structure:
Caption: Structure of 3-(1H-pyrazol-1-yl)pyridine.
The fundamental properties of this compound are summarized in the table below, compiled from reliable chemical supplier data.
Table 1: Physicochemical Data for 3-(1H-pyrazol-1-yl)pyridine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13945-37-0 | [1] |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 49-53 °C | [1] |
| Boiling Point | 288.7 ± 15.0 °C (at 760 mmHg) | [1] |
| Density | 1.25 ± 0.1 g/cm³ |[1] |
Synthesis and Purification: A Protocol with Rationale
The synthesis of 3-(1H-pyrazol-1-yl)pyridine can be efficiently achieved through several established methods. A prevalent and robust strategy involves the copper-catalyzed N-arylation of pyrazole with a 3-halopyridine, such as 3-bromopyridine. This method, a variation of the Ullmann condensation, is favored for its reliability and good yields.
Workflow: Copper-Catalyzed N-Arylation
Caption: Microwave-assisted synthesis workflow for 3-(1H-pyrazol-1-yl)pyridine.
Detailed Experimental Protocol:
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Step 1: Reagent Charging. In an oven-dried microwave reaction tube, combine 3-bromopyridine (1.0 equiv), pyrazole (1.3 equiv), copper(I) oxide (Cu₂O, 0.10 equiv), and potassium phosphate monohydrate (K₃PO₄·H₂O, 2.0 equiv).[2]
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Rationale: Pyrazole is used in slight excess to drive the reaction to completion. K₃PO₄ serves as the base to deprotonate the pyrazole N-H, forming the nucleophile. Cu₂O is the catalyst that facilitates the carbon-nitrogen bond formation.
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Step 2: Inert Atmosphere. Evacuate the tube and backfill with an inert gas, such as argon. Repeat this cycle three times.
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Rationale: This is crucial to remove oxygen, which can oxidize the copper catalyst and lead to unwanted side reactions, thereby reducing the yield.
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Step 3: Microwave Reaction. Seal the tube and place it in a microwave reactor. Irradiate with an initial power of 50 W until the temperature reaches 100 °C, then maintain this temperature for 1 hour.[2]
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Rationale: Microwave heating provides rapid and uniform heating, significantly reducing the reaction time compared to conventional heating methods.
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Step 4: Work-up. After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
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Rationale: Ethyl acetate is a good solvent for the product and is suitable for the subsequent filtration and chromatography steps.
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Step 5: Initial Purification. Filter the resulting solution through a short pad of silica gel and concentrate the filtrate under reduced pressure.[2]
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Rationale: This step removes the inorganic salts (potassium phosphate) and the copper catalyst residues, providing the crude product.
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Step 6: Final Purification. Purify the crude product by flash column chromatography on silica gel, using a mixture of pentane and ethyl acetate as the eluent.[2]
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Rationale: This final step separates the desired product from any unreacted starting materials and organic byproducts, yielding the pure compound. The product's identity and purity should be confirmed by spectroscopic analysis.
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Spectroscopic Characterization
Confirmation of the structure and purity of 3-(1H-pyrazol-1-yl)pyridine is essential and is typically achieved using a combination of spectroscopic methods.
Table 2: Key Spectroscopic Data
| Technique | Data and Interpretation | Reference |
|---|---|---|
| ¹H NMR | (400 MHz, CDCl₃): Signals are observed in the aromatic region, including characteristic doublets and multiplets for the pyridine and pyrazole protons. Key peaks appear at δ 8.97 (d, 1H), 8.51 (dd, 1H), 7.95 (m, 1H), 7.69 (m, 1H), and 6.45 (m, 1H) ppm. | [2] |
| ¹³C NMR | (100 MHz, CDCl₃): Resonances confirm the eight unique carbon atoms in the structure. Characteristic peaks include δ 151.1, 145.8, 142.4, 126.5, 112.4, and 109.0 ppm. | [2] |
| HRMS (EI) | The high-resolution mass spectrum shows a molecular ion peak (M⁺) at m/z 145.0635, which corresponds to the calculated exact mass for the molecular formula C₈H₇N₃ (145.0640). This confirms the elemental composition. | [2] |
| IR | The infrared spectrum would show characteristic C-H stretching frequencies for the aromatic rings (around 3100-3000 cm⁻¹) and C=N/C=C stretching vibrations within the heterocyclic rings (typically in the 1600-1400 cm⁻¹ region). |[3] |
Applications in Research and Development
The pyrazole moiety is a well-established "privileged scaffold" in drug discovery, known for its wide range of biological activities.[4][5] The 3-(1H-pyrazol-1-yl)pyridine structure combines this with the versatile pyridine ring, making it a highly valuable building block.
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Medicinal Chemistry & Drug Discovery: This scaffold is frequently employed in the design of small molecule inhibitors. The nitrogen atoms of both rings can act as hydrogen bond acceptors or donors, and as coordination sites for metal ions in metalloenzymes. Its rigid structure provides a well-defined vector for substituent placement to probe the binding pockets of biological targets. It has been incorporated into molecules investigated for:
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Anti-cancer therapeutics: As a core fragment for kinase inhibitors.[4]
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Anti-inflammatory agents: The pyrazole core is famously part of celecoxib, a selective COX-2 inhibitor.[4]
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Neuroscience: Derivatives have been explored for activity at various central nervous system receptors, such as cannabinoid receptors and AMPA receptors.[6]
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Materials Science & Coordination Chemistry: The two distinct nitrogen environments (pyridine and pyrazole) make 3-(1H-pyrazol-1-yl)pyridine an excellent bidentate ligand for coordinating with metal ions. The resulting metal complexes are investigated for applications in:
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Catalysis: As ligands that can tune the electronic and steric properties of a metal center.
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Luminescent Materials: For potential use in organic light-emitting diodes (OLEDs) or as chemical sensors.
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Safety and Handling
As a laboratory chemical, 3-(1H-pyrazol-1-yl)pyridine requires careful handling to ensure personnel safety. While a specific, comprehensive safety profile is not available in the search results, general precautions for this class of compounds should be strictly followed.
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Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8]
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Handling: Avoid direct contact with skin and eyes.[9] Wash hands thoroughly after handling. Avoid creating dust if working with the solid form.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.
Conclusion
3-(1H-pyrazol-1-yl)pyridine is a versatile heterocyclic compound whose value is rooted in its straightforward synthesis and its desirable physicochemical properties. Its utility as a pharmacophore and a coordinating ligand ensures its continued relevance in the fields of drug discovery and materials science. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable building block into their synthetic and development programs.
References
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central - NIH. [Link]
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Recent advances in the therapeutic applications of pyrazolines. PubMed Central - NIH. [Link]
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Supporting information for: A General and Efficient Copper-Catalyzed N-Arylation of N-Heterocycles. University of California, Irvine. [Link]
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The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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